Product packaging for 1,2,3,8-Tetrachlorodibenzo-P-dioxin(Cat. No.:CAS No. 53555-02-5)

1,2,3,8-Tetrachlorodibenzo-P-dioxin

Cat. No.: B3065592
CAS No.: 53555-02-5
M. Wt: 322 g/mol
InChI Key: BXKLTNKYLCZOHF-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrachlorodibenzo-p-dioxin (CAS Number: 53555-02-5) is a synthetic polychlorinated dibenzo-p-dioxin (PCDD) congener supplied for scientific investigation. This compound is part of a class of persistent environmental pollutants that are subjects of significant research interest due to their stability and potential biological effects . As a research chemical, 1,2,3,8-TCDD is primarily used in environmental and mechanistic toxicology studies. Researchers utilize this and related congeners to investigate the structure-activity relationships of dioxin-like compounds and their interaction with the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor found in most cells; upon binding, it translocates to the nucleus and influences the expression of a wide array of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1) . Studying less potent isomers like 1,2,3,8-TCDD, in comparison to the highly potent 2,3,7,8-TCDD, helps scientists understand the specific structural requirements for AhR binding and activation, which is crucial for assessing the toxicological risks of environmental mixtures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for any form of human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4O2 B3065592 1,2,3,8-Tetrachlorodibenzo-P-dioxin CAS No. 53555-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,8-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-7-8(3-5)18-12-9(17-7)4-6(14)10(15)11(12)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLTNKYLCZOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968318
Record name 1,2,3,8-Tetrachlorooxanthrene
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Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-02-5
Record name 1,2,3,8-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53555-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,8-Tetrachlorodibenzo-p-dioxin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,8-Tetrachlorooxanthrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,8-TETRACHLORODIBENZO-P-DIOXIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SXF2Q570C
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Origins and Environmental Release Pathways of 1,2,3,8 Tetrachlorodibenzo P Dioxin

Industrial Processes as Sources of 1,2,3,8-Tetrachlorodibenzo-p-dioxin Formation

The industrial landscape is a significant contributor to the generation of this compound. This compound is not commercially produced but emerges as an unintended contaminant during the synthesis of other chemicals and in various industrial operations. nih.govwikipedia.org The production of certain organochlorides, for instance, can lead to the formation of dioxins. nih.gov Furthermore, industrial processes that involve chlorine and high temperatures, such as those in the metal smelting and refining industries, have been identified as sources of dioxin emissions. nih.govepa.gov The presence of chlorine, organic matter, and a metallic catalyst can create an environment conducive to the formation of 1,2,3,8-TCDD and other related dioxin compounds. wikipedia.org

Combustion-Related Generation of this compound

Combustion processes are a major source of environmental 1,2,3,8-TCDD. The incomplete burning of organic material in the presence of chlorine is a key factor in its formation. epa.gov

Waste Incineration By-Product Research

Research has consistently identified municipal and industrial waste incineration as a primary source of dioxin emissions, including 1,2,3,8-TCDD. nih.govepa.gov The thermal treatment of waste, particularly chlorinated materials like PVC, can lead to the formation of various polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). ieabioenergy.comresearchgate.netfortec-inceneritori.it Studies on incinerator ash and flue gases have confirmed the presence of these compounds. ieabioenergy.com The composition of the waste stream significantly influences the amount and type of dioxins produced, with a higher content of halogenated materials potentially leading to increased emissions. fortec-inceneritori.it

Table 1: Dioxin Emissions from Various Combustion Sources

Combustion SourceAverage Dioxin Emission Factor (µg/kg of material burned)
Municipal Waste10
Firewood0.4

Source: Adapted from a 1989 estimation of dioxin emissions in the United States. princeton.edu

Chemical Manufacturing and By-Product Formation of this compound

The chemical industry is another key area where 1,2,3,8-TCDD is formed as an unintentional byproduct. The synthesis of certain chlorinated organic compounds is particularly noteworthy.

Chlorophenol Contamination Research

A significant historical and ongoing source of 1,2,3,8-TCDD is its formation as a contaminant during the production of chlorophenols. nih.govnih.gov Specifically, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), which was a precursor for the herbicide 2,4,5-T and the bactericide hexachlorophene, has been shown to be contaminated with TCDD. cdc.govresearchgate.net Uncontrolled temperature conditions during the manufacturing process could lead to the condensation of precursor molecules, resulting in the formation of TCDD. researchgate.net Commercial samples of pentachlorophenol, a wood preservative, have also been found to contain TCDD. nih.govnih.gov

Pulp and Paper Mill Effluent Studies

The pulp and paper industry has been identified as a source of dioxin emissions, including 1,2,3,8-TCDD, primarily due to the use of chlorine in the bleaching process. nih.govnih.govepa.govnih.gov Studies conducted by the U.S. Environmental Protection Agency (EPA) and the paper industry in the late 1980s and early 1990s detected 2,3,7,8-TCDD and other dioxins in the effluents, sludges, and pulps of bleached kraft and sulfite (B76179) mills. epa.govrff.org The "104 Mill Study" found that for kraft mills, approximately 29% of the 2,3,7,8-TCDD was discharged in the wastewater effluents. epa.gov Subsequent research and changes in bleaching processes have aimed to reduce these emissions. oup.com

Table 2: Median Dioxin Levels in Pulp and Paper Mill Samples (1988)

Sample TypeMedian Dioxin Amount
Hardwood Pulp6 parts per trillion (ppt)
Softwood Pulp3.5 ppt
Sludge17 ppt
Wastewater24 parts per quadrillion (ppq)

Source: Based on a 1988 cooperative industry-government study of U.S. pulp and paper plants. acs.org

Environmental Dynamics and Distribution of 1,2,3,8 Tetrachlorodibenzo P Dioxin

Transport and Dispersal Mechanisms in Environmental Compartments

The movement of 1,2,3,8-TCDD through the environment is influenced by its low water solubility and high affinity for organic matter. These properties govern its distribution in the atmosphere, water systems, and soils.

In aquatic environments, the low water solubility of TCDDs means they readily adsorb to suspended particles and organic matter in the water column. waterquality.gov.au This partitioning behavior is a critical factor in their transport and ultimate fate. Studies on related TCDD isomers have shown that the sediment-to-water partition coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in sediment, is very high for these compounds. For instance, research on 2,3,7,8-TCDD in Lake Ontario sediment determined a logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc) ranging from 7.25 to 7.59. umn.edu This strong binding to sediment particles facilitates their transport with the movement of suspended solids and leads to their accumulation in bottom sediments. nih.gov

The concentration of suspended sediments can influence the partitioning of TCDDs. Studies on 1,3,6,8-TCDD have demonstrated the effect of suspended sediment concentration on the sediment-to-water partition coefficient. acs.org Net sediment transport can move contaminated particles to different areas within an aquatic system, leading to the contamination of areas distant from the initial source. nj.gov Over time, these contaminated sediments can act as a long-term reservoir of TCDDs, slowly releasing the compounds back into the water column or making them available to bottom-dwelling organisms. epa.gov

Table 1: Log Koc Values for TCDD Isomers in Sediment
TCDD IsomerLog Koc RangeSediment SourceReference
2,3,7,8-TCDD7.25 - 7.59Lake Ontario umn.edu

When 1,2,3,8-TCDD is deposited on soil, its movement is largely restricted due to its strong adsorption to soil organic matter. usda.gov Research on several non-toxic TCDD isomers, including 1,2,7,8-TCDD, 1,3,7,8-TCDD, and 1,4,7,8-TCDD, has shown that these compounds are more tightly bound to soils with higher organic matter content. usda.gov However, the time to reach adsorption equilibrium can be longer in such soils. usda.gov

Soil column studies have indicated that very little of these TCDDs are transported through the soil profile. usda.gov The limited mobility that does occur is thought to be facilitated by the attachment of the dioxins to small, mobile clay particles or dissolved organic matter, a process known as colloidal transport. usda.gov The majority of TCDD contamination is typically found in the upper layers of the soil. usda.gov The persistence of TCDDs in soil is significant, with studies of 2,3,7,8-TCDD at a contaminated site in Seveso, Italy, indicating a half-life of approximately 9.1 years. nih.gov The absorption of TCDD from soil into biological systems is also reduced compared to when it is in a liquid solution. epa.govepa.gov

Table 2: Soil Transport Observations for TCDD Isomers
TCDD IsomerKey FindingReference
1,2,7,8-TCDD, 1,3,7,8-TCDD, 1,4,7,8-TCDDTightly bound to top layers of soil; transport is minimal and may be associated with colloidal particles. usda.gov
2,3,7,8-TCDDHalf-life in soil estimated at 9.1 years in a contaminated zone. nih.gov

Environmental Persistence and Degradation Pathways of 1,2,3,8-Tetrachlorodibenzo-P-dioxin

The persistence of 1,2,3,8-TCDD in the environment is a key concern. Its chemical structure is resistant to breakdown, but degradation can occur through photochemical and microbial processes.

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of TCDDs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. Research on the photodegradation of various TCDD isomers in solution under UV light has determined their quantum yields, a measure of the efficiency of a photochemical process.

A study investigating the photodegradation of 1,2,3,4-TCDD, 1,3,6,8-TCDD, and 2,3,7,8-TCDD in a dioxane solution provided quantum yields at different wavelengths. jst.go.jp The quantum yield for 1,2,3,4-TCDD was found to be 2.133 × 10⁻³, while for 1,3,6,8-TCDD it was 3.020 × 10⁻³, and for 2,3,7,8-TCDD it was significantly higher at 3.283 × 10⁻². jst.go.jp These values can be used to estimate the photodegradation rates in the environment. The process generally involves the reductive dechlorination of the TCDD molecule. nih.gov

The presence of a photocatalyst can enhance the rate of degradation. Studies on 2,3,7,8-TCDD have shown that photocatalytic processes using materials like titanium dioxide (TiO₂) can be faster than direct photolysis. nih.govmdpi.com For example, in one study, the reaction rate constant for the photocatalytic degradation of 2,3,7,8-TCDD was 0.3256 h⁻¹. nih.gov The primary degradation product of 2,3,7,8-TCDD photodegradation is often a trichlorodibenzo-p-dioxin. mdpi.com

Table 3: Quantum Yields for Photodegradation of TCDD Isomers
TCDD IsomerQuantum Yield (mol·einstein⁻¹) at Maximal Photodegradation Peak (>295nm)Reference
1,2,3,4-TCDD2.133 × 10⁻³ jst.go.jp
1,3,6,8-TCDD3.020 × 10⁻³ jst.go.jp
2,3,7,8-TCDD3.283 × 10⁻² jst.go.jp

Bioremediation, the use of living organisms to degrade environmental contaminants, is a promising technology for cleaning up dioxin-contaminated sites. nih.gov Various microorganisms, including bacteria and fungi, have been shown to degrade TCDDs.

Fungi, particularly white-rot fungi, produce extracellular enzymes that can break down a wide range of persistent organic pollutants, including dioxins. neptjournal.comvu.nl For instance, the fungus Penicillium sp. QI-1, isolated from activated sludge, was able to degrade 87.9% of 2,3,7,8-TCDD in a laboratory setting within six days under optimal conditions of 31°C and a pH of 7.4. nih.govnih.govscite.ai The degradation followed first-order kinetics with a half-life of 5.21 days. nih.govnih.gov The degradation pathway involved the formation of several intermediates, including 4,5-Dichloro-1,2-benzoquinone and β-ketoadipic acid. nih.govnih.gov

Bacteria also play a role in the bioremediation of dioxins. Members of the genus Sphingomonas have been reported to degrade various dioxins, including 1,2,3,4-TCDD. frontiersin.org The degradation of 2,3,7,8-TCDD by bacterial communities has been shown to be influenced by the presence of other carbon sources. frontiersin.org In one study, cultures with dimethyl sulfoxide (B87167) (DMSO) as the sole carbon source degraded about 95% of the 2,3,7,8-TCDD within 60 days. frontiersin.org The presence of certain bacterial genera, such as Bordetella and Sphingomonas, correlated with increased degradation. frontiersin.org

Table 4: Microbial Degradation of TCDD Isomers
IsomerMicroorganismDegradation EfficiencyKey FindingsReference
2,3,7,8-TCDDPenicillium sp. QI-187.9% in 6 daysHalf-life of 5.21 days under optimal conditions. nih.govnih.gov
2,3,7,8-TCDDBacterial communities~95% in 60 daysDegradation stimulated by carbon source limitation. frontiersin.org
1,2,3,4-TCDDSphingomonas sp.Not specifiedCapable of degrading this isomer. frontiersin.org

Environmental Half-Life Determinations

There is a lack of specific studies determining the environmental half-life of this compound in various environmental compartments such as soil, sediment, water, and air. Polychlorinated dibenzo-p-dioxins (PCDDs) as a class are known to be persistent organic pollutants, but their environmental persistence and, consequently, their half-lives can vary significantly between different congeners. clu-in.orgwikipedia.org

Factors such as the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure influence the molecule's resistance to degradation processes like photolysis, microbial breakdown, and chemical degradation. ca.govwikipedia.org While extensive data exists for the half-life of 2,3,7,8-TCDD, which can range from a few years on soil surfaces to over a decade in subsurface soil and even longer in anaerobic sediments, this data cannot be directly extrapolated to the 1,2,3,8-TCDD isomer without specific experimental validation. epa.gov The scientific literature reviewed does not provide the necessary empirical data to create a data table for the environmental half-life of 1,2,3,8-TCDD.

Bioaccumulation and Trophic Transfer of this compound in Ecosystems

Detailed research findings, including specific bioaccumulation factors (BAFs), bioconcentration factors (BCFs), and biota-sediment accumulation factors (BSAFs) for this compound, are not present in the available scientific literature. Dioxins are recognized for their lipophilic (fat-loving) nature, which leads to their accumulation in the fatty tissues of organisms and subsequent biomagnification through the food chain. clu-in.orgnih.gov

The potential for a specific dioxin congener to bioaccumulate is related to its physicochemical properties, such as its octanol-water partition coefficient (Kow), and its resistance to metabolic degradation by organisms. clu-in.org Studies have shown that bioaccumulation varies among different dioxin congeners. frontiersin.org For instance, research on the well-studied 2,3,7,8-TCDD has yielded extensive data on its uptake and transfer in various aquatic and terrestrial ecosystems. frontiersin.orgnih.gov However, due to the scientific community's focus on the most toxic congeners, specific investigations into the bioaccumulation and trophic transfer of the 1,2,3,8-TCDD isomer have not been reported in the reviewed literature. Therefore, a data table detailing these parameters for 1,2,3,8-TCDD cannot be generated.

Molecular and Cellular Mechanisms of 1,2,3,8 Tetrachlorodibenzo P Dioxin Action

Aryl Hydrocarbon Receptor (AhR) Pathway Engagement

The action of 1,2,3,8-TCDD is initiated by its binding to the AhR, a protein that is part of the cell's response system to various xenobiotics. researchgate.nettermedia.pl This receptor is crucial in regulating genes that control the growth, differentiation, and metabolism of neurons and other cell types. termedia.pl

1,2,3,8-Tetrachlorodibenzo-p-dioxin, like other dioxins, functions as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govt3db.ca Upon entering the cell, 1,2,3,8-TCDD binds to the AhR, which is located in the cytoplasm in a complex with other proteins. This binding event causes a conformational change in the AhR, activating it and causing it to dissociate from its chaperone proteins. nih.gov While 2,3,7,8-TCDD is the most potent and well-studied AhR ligand, other congeners, including 1,2,3,8-TCDD, also activate this pathway. wikipedia.org Research indicates that dioxin-like compounds are known to affect the AhR, which leads to the dysregulation of certain genes. nih.gov

Following ligand binding and activation, the AhR translocates from the cytoplasm into the nucleus. nih.gov Inside the nucleus, the activated AhR forms a heterodimer with another protein called the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This AhR-ARNT complex is the primary functional unit that directly interacts with the cell's genetic material.

Table 1: Key Proteins in the AhR Signaling Pathway

Protein Role Cellular Location
Aryl Hydrocarbon Receptor (AhR) Ligand-activated transcription factor; binds to 1,2,3,8-TCDD. Cytoplasm (inactive), Nucleus (active)

This table summarizes the main protein components involved in the initial stages of 1,2,3,8-TCDD action.

The newly formed AhR-ARNT heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which are located in the promoter regions of target genes. nih.gov The binding of the AhR-ARNT complex to these DREs initiates the recruitment of co-activator proteins and the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes. nih.gov This alteration in gene transcription is the fundamental mechanism by which 1,2,3,8-TCDD and other dioxins exert their biological effects. nih.govt3db.cat3db.ca

AhR-Dependent Gene Regulatory Networks

The activation of the AhR pathway by 1,2,3,8-TCDD results in widespread changes to gene expression, affecting a diverse set of genes. researchgate.netnih.gov These genes are involved in numerous cellular processes, including xenobiotic metabolism, cell growth, and differentiation. nih.govtermedia.pl

A well-documented consequence of AhR activation by dioxins is the robust induction of cytochrome P450 (CYP) enzymes. researchgate.net These enzymes are critical components of Phase I metabolism, responsible for modifying xenobiotics. The activation of AhR results in the transcription of several CYP genes, including CYP1A1 and CYP1B1. researchgate.nethkbu.edu.hk The induction of these enzymes is a hallmark of exposure to AhR ligands. researchgate.net For instance, studies on compounds structurally related to 1,2,3,8-TCDD have demonstrated the upregulation of genes regulated by AhR, such as CYP1A1 and CYP1B1. hkbu.edu.hk

Table 2: Examples of AhR-Inducible Cytochrome P450 Genes

Gene Enzyme Function
CYP1A1 Cytochrome P450 1A1 Metabolism of xenobiotics, including polycyclic aromatic hydrocarbons.
CYP1A2 Cytochrome P450 1A2 Metabolism of xenobiotics and some endogenous compounds.

This table provides examples of key cytochrome P450 enzymes whose gene expression is upregulated following the activation of the AhR pathway.

Exposure to 1,2,3,8-TCDD, through activation of the AhR signaling cascade, leads to a significant modulation of the transcriptome. The AhR-ARNT complex affects a battery of genes beyond the CYP family, including those encoding for growth factors, receptors, and hormones. nih.gov The resulting change in the transcription and translation of these varied genes is believed to be the underlying cause of the toxic effects associated with dioxin exposure. nih.gov While specific transcriptomic profiles for 1,2,3,8-TCDD are not as extensively detailed as for 2,3,7,8-TCDD, the shared mechanism of AhR activation implies a similar, though potentially less potent, pattern of altered gene expression. canada.cacanada.ca

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound 1,2,3,8-TCDD
Aryl Hydrocarbon Receptor Nuclear Translocator ARNT
Cytochrome P450 1A1 CYP1A1
Cytochrome P450 1A2 CYP1A2
Cytochrome P450 1B1 CYP1B1
2,3,7,8-Tetrachlorodibenzo-p-dioxin 2,3,7,8-TCDD

AhR-Independent Mechanisms of this compound Influence

While the aryl hydrocarbon receptor (AhR) is the primary mediator of dioxin toxicity, evidence suggests that AhR-independent mechanisms also contribute to their biological effects. However, research specifically investigating these pathways for 1,2,3,8-TCDD is not available. The following sections outline general AhR-independent mechanisms that have been proposed for dioxins, primarily based on studies of 2,3,7,8-TCDD.

Research into the broader class of dioxins has pointed to the modulation of several signaling pathways that are not directly dependent on AhR-mediated gene transcription. For instance, studies on 2,3,7,8-TCDD have suggested the involvement of pathways such as those regulated by cytokines (e.g., IL-6, IL-1β, CXCL8), mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and interleukin-17 (IL-17). Some research has also indicated that TCDDs can cause a rapid, AhR-dependent but transcription-independent activation of the protein tyrosine kinase p60(Src), leading to downstream effects on cell signaling.

It is important to emphasize that no specific studies have been identified that investigate these alternative signaling pathways in the context of 1,2,3,8-TCDD exposure.

The induction of oxidative stress is a well-documented effect of 2,3,7,8-TCDD. This process involves the generation of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation and DNA damage. The mechanisms behind this are thought to involve the induction of cytochrome P450 enzymes, particularly CYP1A1, which can lead to the production of ROS as a byproduct of their metabolic activity.

While it is plausible that 1,2,3,8-TCDD also induces oxidative stress, specific studies quantifying this effect or detailing the mechanisms involved for this particular isomer are lacking. General research on dioxins indicates that oxidative damage can contribute to a wide range of toxic responses.

Receptor Polymorphism and Responsiveness Studies

Genetic polymorphisms in the aryl hydrocarbon receptor (AhR) are known to influence individual sensitivity to the toxic effects of 2,3,7,8-TCDD. Variations in the AhR gene can alter the receptor's binding affinity for dioxins and its subsequent activation, leading to differences in the downstream toxic responses among individuals and species.

A thorough search of the scientific literature did not yield any studies specifically examining the influence of AhR polymorphisms on the responsiveness to this compound. The existing research on AhR variants and their functional consequences has been conducted almost exclusively with the 2,3,7,8-TCDD isomer. Therefore, how different AhR polymorphisms might affect the toxicity of 1,2,3,8-TCDD remains an open area for future investigation.

Data Tables

Due to the significant lack of specific research on this compound, it is not possible to generate meaningful, interactive data tables with detailed research findings as requested. Any such table would be largely populated with "Data Not Available," underscoring the current gaps in the scientific literature.

Analytical Methodologies for 1,2,3,8 Tetrachlorodibenzo P Dioxin Quantification and Characterization

Sample Collection and Preparation Techniques

The accurate measurement of 1,2,3,8-TCDD begins with meticulous sample collection and preparation, a multi-step process designed to isolate the target analyte from complex matrices. nih.gov

Environmental Matrix Sampling Strategies

The strategy for collecting samples is fundamentally dependent on the environmental medium being investigated. For aqueous environments, such as municipal and industrial discharges, grab samples are typically collected in 1-liter or 1-quart amber glass bottles with Teflon-lined caps (B75204) to minimize contamination and photodegradation. nih.gov These samples should be cooled to 4°C and extracted within seven days of collection. nih.gov If residual chlorine is present, sodium thiosulfate (B1220275) is added as a preservative. nih.gov

For solid matrices like soil, sediment, and fly ash, sampling protocols are designed to obtain a representative sample of the area of concern. The physical state of the sample, such as finely divided dry soils, can present inhalation hazards and requires handling in a controlled environment like a hood or glove box. epa.gov

Air sampling, particularly from stationary sources like industrial stacks, involves isokinetically withdrawing gaseous and particulate matter into a multicomponent sampling train. mpcb.gov.in Methods such as EPA Method 23 describe the detailed procedures for collecting samples to be analyzed for dioxins and furans. mpcb.gov.inepa.gov This can also be adapted for other persistent organic pollutants. mpcb.gov.in

Extraction Procedures (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Pressurized Fluid Extraction)

Once collected, 1,2,3,8-TCDD must be extracted from the sample matrix. The choice of extraction technique is dictated by the sample type and its physical and chemical properties.

Liquid-Liquid Extraction (LLE) is a common method for aqueous samples. In EPA Method 613, a 1-liter water sample, spiked with a labeled internal standard, is extracted with methylene (B1212753) chloride using a separatory funnel. epa.govepa.gov The extract is then concentrated and the solvent exchanged to hexane. epa.gov

Solid-Phase Extraction (SPE) offers an alternative for aqueous samples and can be more efficient for larger sample volumes, requiring less solvent. accesson.kr An octadecyl (C18) disk can be used to retain dioxins from water samples, which are then eluted with a suitable solvent. accesson.krbiotage.com This method has been shown to achieve lower method detection limits compared to LLE. accesson.kr For water samples with particulates, SPE disks can be used in conjunction with a pre-filter, with both the disk and the filter being extracted. well-labs.com

Pressurized Fluid Extraction (PFE) , also known as accelerated solvent extraction, is an efficient technique for solid and semi-solid samples like soil, sediment, and sludge. epa.gov PFE uses elevated temperatures and pressures to enhance the extraction efficiency, requiring less solvent and time compared to traditional methods like Soxhlet extraction. epa.gov Common solvent systems for PFE of dioxins include acetone/hexane and acetone/methylene chloride mixtures. epa.gov EPA Method 3545A provides guidance on this technique for various organic compounds, including PCDDs. epa.gov

Other extraction methods for solid samples include Soxhlet extraction with toluene (B28343) or methylene chloride, and for biological tissues, Soxhlet extraction with a methylene chloride/hexane mixture or HCl digestion can be employed. epa.govwell-labs.com

Cleanup and Fractionation Methodologies (e.g., Chromatography, Acid-Base Washes)

Following extraction, the sample extract contains the target analyte along with a multitude of interfering compounds that must be removed prior to instrumental analysis. This cleanup and fractionation stage is crucial for achieving the low detection limits required for dioxin analysis. nih.gov

Column Chromatography is a cornerstone of dioxin cleanup. Various adsorbents are used in sequence to separate PCDDs from other co-extracted substances. A typical multi-column approach may include:

Acidic and Basic Silica (B1680970) Gel: To remove acidic and basic interferences. osti.gov

Alumina: For further purification. osti.govnih.gov

Florisil: A magnesium silicate (B1173343) gel used to separate PCDDs from other chlorinated compounds like PCBs. nih.govharvard.edu

Activated Carbon: Often used to separate planar molecules like PCDDs from non-planar ones. osti.gov

The Supelco Dioxin Prep system, for instance, utilizes a multi-layer silica gel column that performs oxidation, reduction, and separation of polar interferences, followed by a dual-layer carbon reversible tube for fractionation. sigmaaldrich.com

Acid-Base Washes can also be employed as a preliminary cleanup step. Back-extraction of the organic extract with acid and/or base solutions can remove a significant amount of ionizable interfering compounds. well-labs.com A neutral cleanup procedure, avoiding harsh acid and base treatments, has also been developed for sensitive samples like bovine fat and milk, relying on a series of adsorption chromatography steps on magnesia-Celite 545, alumina, and Florisil. nih.govharvard.edu

Advanced Separation and Detection Technologies

The final analytical step involves the separation of 1,2,3,8-TCDD from its isomers and its subsequent detection and quantification.

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

Due to the existence of numerous TCDD isomers, high-resolution gas chromatography (HRGC) is essential for the specific measurement of the 2,3,7,8-substituted congeners, which are of primary toxicological concern. nih.gov The separation is typically achieved on long capillary columns (e.g., 60 meters) with specific stationary phases. epa.gov

A 5% phenyl-substituted dimethylpolysiloxane phase (e.g., DB-5) is commonly used as the primary column for dioxin analysis. chromatographyonline.com However, no single column can resolve all 210 PCDD/PCDF isomers. epa.gov For instance, to confirm the presence of 2,3,7,8-TCDF, a second analysis on a more polar column, such as a 50% cyanopropylphenyl-dimethylpolysiloxane phase (e.g., SP-2331 or DB-225), is often required. epa.govchromatographyonline.com Novel stationary phases have been developed to provide better selectivity and resolution of critical isomer pairs, potentially eliminating the need for a secondary confirmation column. chromatographyonline.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater separation power by using two columns with different selectivities, providing a highly detailed separation of complex mixtures. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is the definitive detection method for dioxins due to its high sensitivity and selectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) is the gold standard for dioxin analysis, as mandated by regulatory methods like EPA Method 1613B. epa.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation of target analytes from interfering ions of the same nominal mass. nih.gov For 1,2,3,8-TCDD, the molecular ion cluster is monitored at specific m/z values. nist.gov

Isotope Dilution is a quantification technique used in conjunction with HRMS. epa.gov The sample is spiked with a known amount of a stable isotopically labeled analog of 1,2,3,8-TCDD (e.g., ¹³C₁₂-2,3,7,8-TCDD) before extraction. nih.gov The ratio of the response of the native analyte to the labeled standard is used for quantification, which corrects for losses during sample preparation and analysis.

Tandem Mass Spectrometry (MS/MS) , often using a triple quadrupole mass spectrometer (QqQ-MS/MS), is an alternative to HRMS. mdpi.com This technique involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion, providing high selectivity. mdpi.com Recent regulations have permitted the use of GC-MS/MS as a confirmatory method for dioxin analysis in food and feed. mdpi.com

Data Tables

Table 1: Common Extraction Techniques for 1,2,3,8-TCDD Analysis

Extraction TechniqueSample MatrixDescription
Liquid-Liquid Extraction (LLE)WaterExtraction with an immiscible solvent like methylene chloride in a separatory funnel. epa.gov
Solid-Phase Extraction (SPE)WaterAdsorption of the analyte onto a solid sorbent (e.g., C18 disk) followed by elution with a solvent. accesson.kr
Pressurized Fluid Extraction (PFE)Soil, Sediment, SludgeExtraction with solvents at elevated temperatures and pressures to increase efficiency. epa.gov
Soxhlet ExtractionSoil, Sediment, TissueContinuous extraction with a cycling solvent. epa.gov

Table 2: Key Chromatographic and Spectrometric Techniques for 1,2,3,8-TCDD Analysis

TechniquePurposeKey Features
High-Resolution Gas Chromatography (HRGC)Isomer SeparationLong capillary columns (e.g., 60m DB-5) are used to separate 1,2,3,8-TCDD from other isomers. epa.gov
High-Resolution Mass Spectrometry (HRMS)Detection & QuantificationProvides high mass accuracy to differentiate the analyte from interferences. nih.gov
Isotope DilutionQuantificationUses stable isotopically labeled standards to correct for analytical losses. epa.gov
Tandem Mass Spectrometry (MS/MS)Detection & QuantificationOffers high selectivity through precursor and product ion monitoring. mdpi.com

Two-Dimensional Chromatography (GC×GC, LC×GC)

To address the challenge of co-eluting isomers in complex samples, two-dimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), have been investigated. nih.gov GC×GC utilizes two columns with different separation mechanisms, providing significantly enhanced peak capacity and resolving power compared to single-column GC. nih.gov This leads to very narrow peaks, which can result in increased sensitivity and reduced analysis times. nih.gov

Several column combinations have been successfully employed to resolve co-eluting dioxins and PCBs. nih.gov The high peak capacity of GC×GC is particularly beneficial for separating the toxic 2,3,7,8-substituted congeners from other less toxic isomers. diva-portal.org While HRMS remains a common detector for GC×GC, other detectors like time-of-flight mass spectrometry (TOFMS) and electron capture detectors (ECD) have also been used. nih.gov The combination of GC×GC with a micro-electron capture detector (µECD) has shown promise as a routine method for the congener-specific analysis of dioxins in various matrices, meeting the requirements for screening methods in food and feed analysis. diva-portal.org

Bioanalytical Approaches for Dioxin-Like Activity

Bioanalytical methods provide a complementary approach to instrumental analysis by measuring the total dioxin-like activity of a sample. These methods are based on the biological mechanism of action of dioxins, which involves binding to and activating the aryl hydrocarbon receptor (AhR). nih.govnih.gov

Reporter Gene Assays

Reporter gene assays are widely used for the screening of dioxin-like compounds. dioxins.com These assays utilize genetically modified cell lines that contain a reporter gene (such as the one for luciferase) under the control of dioxin-responsive elements (DREs). oup.com When dioxin-like compounds, including 1,2,3,8-TCDD, are present in a sample extract and introduced to these cells, they bind to the AhR. nih.gov This complex then binds to the DREs, inducing the expression of the reporter gene, and the resulting signal (e.g., light from luciferase) is measured. nih.govoup.com The intensity of the signal is proportional to the total dioxin-like activity in the sample. oup.com

The Chemically Activated Luciferase Expression (CALUX) bioassay is a well-established and highly sensitive reporter gene assay. dioxins.com It has been demonstrated that modifying cell culture conditions, such as incubation temperature, can significantly enhance the responsiveness of these assays. dioxins.com

Cell-Based Bioassays for Toxic Equivalency Determination

Bioassays, such as the CALUX assay, measure the combined biological response of all AhR agonists in a sample. nih.gov The results are often expressed as Bioanalytical Equivalents (BEQs), which can be correlated with the TEQs determined by instrumental analysis. nih.gov This makes bioassays a valuable tool for screening large numbers of samples for dioxin-like activity in a cost-effective and high-throughput manner. dioxins.com

Quality Assurance and Quality Control in 1,2,3,8-Tetrachlorodibenzo-p-dioxin Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and accuracy of 1,2,3,8-TCDD analysis, especially given the low detection limits required. epa.gov Regulatory methods, such as U.S. EPA Method 613, outline specific QC requirements. epa.gov

Key QA/QC practices include:

Method Blanks: Analyzing a blank sample to check for contamination from solvents, reagents, and glassware. epa.govepa.gov

Laboratory Control Samples (LCS): Analyzing a sample with a known concentration of the analyte to assess the accuracy of the method. boeing.com

Internal Standards: Adding isotopically labeled standards to every sample before extraction to correct for variations in analytical efficiency. boeing.comepa.gov

Matrix Spikes/Spike Duplicates: Adding a known amount of the analyte to a real sample to evaluate the effect of the sample matrix on the analytical method. epa.gov

Calibration Verification: Regularly analyzing calibration standards to ensure the instrument's response remains stable. epa.gov

Performance Records: Maintaining documentation of all QC data to demonstrate the quality of the analytical results. epa.gov

These measures help to identify and correct potential problems, ensuring that the data generated is accurate, precise, and legally defensible. nih.govnemi.gov

Ecotoxicological Research Paradigms for 1,2,3,8 Tetrachlorodibenzo P Dioxin

Aquatic Ecosystem Investigations

Research into the effects of 1,2,3,8-TCDD on aquatic ecosystems has revealed significant impacts on a range of organisms, from vertebrates to invertebrates.

Effects on Aquatic Vertebrates (e.g., Fish)

Studies on freshwater fish have demonstrated species-specific differences in both lethal potency and the manifestation of toxic effects from dioxin exposure. nih.gov For instance, the lethal potency of 2,3,7,8-TCDD, a related and highly toxic dioxin, was found to be greater in species like yellow perch, carp (B13450389), and bullhead compared to rainbow trout, bluegill, and largemouth bass. nih.gov Common signs of toxicity across various fish species include fin necrosis. nih.gov However, some symptoms are species-dependent, such as cutaneous hemorrhage observed in perch, carp, and bluegill, and cutaneous hyperpigmentation in carp and largemouth bass. nih.gov

Early life stages of fish are particularly vulnerable to the toxic effects of dioxins. nih.gov Exposure of fish eggs to 2,3,7,8-TCDD can lead to developmental issues like edema, hemorrhaging, and craniofacial malformations, which often precede or accompany death, especially during the period from hatching through the swim-up stage. nih.govoup.com In developing red seabream embryos, exposure to 2,3,7,8-TCDD resulted in dose-dependent developmental toxicities, including mortality, yolk sac edema, retarded body growth, and spinal deformities. nih.govelsevierpure.com Interestingly, hemorrhage and pericardium edema, which are typical signs of TCDD toxicity in other fish species, were not observed in red seabream. nih.govelsevierpure.com

The toxicity of dioxins in fish is largely mediated by the aryl hydrocarbon receptor (AHR). nih.govelsevierpure.com Bony fish possess at least two distinct AHRs, and their role in mediating toxicity is an area of active research. nih.govelsevierpure.com In red seabream, the expression of one of these receptors, rsAHR2, was found to increase in a dose-dependent manner following TCDD exposure, suggesting its role in the observed toxic effects. nih.govelsevierpure.com

Table 1: Effects of 2,3,7,8-TCDD on Various Fish Species

Species Observed Effects
Rainbow Trout Fin necrosis. nih.gov
Yellow Perch Higher lethal potency, fin necrosis, cutaneous hemorrhage. nih.gov
Carp Higher lethal potency, fin necrosis, cutaneous hemorrhage, cutaneous hyperpigmentation. nih.gov
Bluegill Fin necrosis, cutaneous hemorrhage. nih.gov
Largemouth Bass Fin necrosis, cutaneous hyperpigmentation. nih.gov
Bullhead Higher lethal potency, fin necrosis. nih.gov
Red Seabream Mortality, yolk sac edema, retarded growth, spinal deformity. nih.govelsevierpure.com

Impacts on Bivalve Mollusk Development and Reproduction

Bivalve mollusks are highly sensitive to the effects of dioxins on their development and reproduction. tandfonline.comepa.govnih.govdeepdyve.com Research on species like the eastern oyster (Crassostrea virginica) and the soft-shell clam (Mya arenaria) has shown that 2,3,7,8-TCDD can significantly disrupt normal reproductive organ development and early life stages. tandfonline.comepa.govnih.govdeepdyve.com This compound tends to accumulate in the gonads of these bivalves. tandfonline.comepa.govnih.govdeepdyve.com

The detrimental effects on gonad maturation are thought to be caused by the disruption of critical signaling pathways involved in gonad differentiation. tandfonline.comepa.govnih.govdeepdyve.com In female and male eastern oysters, exposure to 2,3,7,8-TCDD led to abnormal gametogenesis, including incomplete oocyte division, inhibition of oocyte growth, and unsynchronized sperm development. nih.gov These disruptions in gonad development, coupled with decreased survival of veliger larvae, may contribute to the decline of self-sustaining bivalve populations in estuaries contaminated with TCDD. tandfonline.comepa.govnih.govdeepdyve.com

Terrestrial and Wildlife Studies

The ecotoxicological effects of 1,2,3,8-TCDD extend to terrestrial and wildlife species, with notable impacts on birds and mammals.

Avian Species Responsiveness

Contamination of aquatic systems with dioxins and related compounds has been linked to reduced reproductive success in some wild fish-eating bird populations. nih.gov Research has explored the effects of in ovo exposure to 2,3,7,8-TCDD on the endocrine systems of avian species. In studies involving the domestic chicken, domestic pigeon, and great blue heron, early incubation exposure to low doses of TCDD did not affect hepatic estrogen receptor levels or plasma estradiol (B170435) concentrations. nih.gov However, in female pigeons exposed to a higher dose during the latter part of incubation, there was an elevation in hepatic estrogen receptor concentrations and a decrease in plasma estradiol concentrations at hatching. nih.gov

Mammalian Ecotoxicology in Controlled Environments

Controlled laboratory studies on mammals have provided significant insights into the toxicology of TCDD. These studies, often using rats and mice, are designed to evaluate the toxicological potential, including the carcinogenic activity, of selected substances. nih.gov In animals, 2,3,7,8-TCDD is known to cause a wide range of systemic effects, including immunological dysfunction and teratogenesis (developmental abnormalities). cdc.govnih.gov It is also recognized as an animal carcinogen. cdc.govnih.gov The National Toxicology Program conducts such studies in compliance with strict laboratory health and safety guidelines. nih.gov

Population and Community-Level Ecological Impact Assessments

Assessing the ecological impact of 1,2,3,8-TCDD at the population and community levels is a complex endeavor. Such assessments require the use of models to evaluate and predict how ecosystems will respond to varying concentrations of TCDD in water, sediment, and living organisms. epa.gov Due to its lipophilic nature and resistance to degradation, TCDD can accumulate in the tissues of organisms. epa.gov This bioaccumulation is a significant concern as it can lead to the transfer of the compound through the food chain. oup.com

The ultimate goal of these assessments is to characterize the ecological risk posed by TCDD and similar compounds. epa.gov This involves understanding not only the direct toxic effects on individual organisms but also the broader consequences for population dynamics and community structure. epa.gov

Ecosystem-Scale Modeling of 1,2,3,8-Tetrachlorodibenzo-P-dioxin Dynamics

Ecosystem-scale modeling for this compound (1,2,3,8-TCDD) is crucial for understanding its long-term environmental behavior and distribution. While comprehensive models specifically parameterized for the 1,2,3,8-TCDD isomer are limited, the fundamental principles are well-established through extensive research on the closely related and highly toxic 2,3,7,8-TCDD isomer and other hydrophobic organic chemicals. epa.govca.gov These models are essential tools to forecast the compound's partitioning across various environmental compartments, including air, water, soil, and biota. epa.gov

Multimedia fate and transport models, such as the CalTOX model, are designed to assess the distribution and accumulation of contaminants in the environment. ca.gov These models integrate a chemical's specific physicochemical properties with the characteristics of the receiving environment to predict its movement and concentration. ca.gov For TCDD isomers, their high lipophilicity (fat-loving nature) and low water solubility are dominant factors in their environmental dynamics. nih.govresearchgate.net

Key chemical properties serve as inputs for these models. ca.gov Due to its high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), 1,2,3,8-TCDD is expected to adsorb strongly to organic matter in soil and sediments. epa.govnih.gov Experimental studies on related TCDD isomers confirm a high sorption affinity to soils, particularly those with high organic matter content. nih.gov This strong binding significantly limits its mobility and potential for leaching into groundwater, with most of the compound remaining concentrated in the upper layers of the soil. nih.govepa.gov

In aquatic environments, the very low water solubility of TCDD isomers means they are predominantly associated with suspended particles and bottom sediments. epa.gov Consequently, aquatic sediments act as a major environmental sink, accumulating the compound over long periods. epa.gov Models predicting fate in aquatic systems must account for processes like volatilization and photolysis, though the strong adsorption to sediment can significantly reduce the rate of these removal pathways, leading to a long persistence half-life. epa.gov For instance, one model estimated the volatilization half-life of TCDD from a water column to be 46 days, but when sediment adsorption was factored in, the removal half-life extended to over 50 years. epa.gov

Table 1: Key Physicochemical and Environmental Fate Parameters for TCDD Used in Ecosystem Models Parameters for the 2,3,7,8-TCDD isomer are often used as surrogates in modeling due to the scarcity of data for other isomers.

ParameterSymbolValueSignificance in ModelingSource
Molecular WeightMW322 g/mol Basic input for mass-based calculations. ca.gov
Log Octanol-Water Partition Coefficientlog Kow~7.0 (range 6.5-8.0)Indicates high potential for partitioning into lipids and organic carbon (bioaccumulation). epa.gov epa.gov
Log Organic Carbon-Water Partition Coefficientlog Koc~7.0 (range 6.5-7.5)Predicts strong binding to soil and sediment organic matter. epa.gov epa.gov
Water Solubility-19.3 ng/LLow solubility drives partitioning out of water and onto particulate matter. researchgate.net researchgate.net
Vapor Pressure-1.50 x 10⁻⁹ mm HgLow vapor pressure suggests limited volatilization from surfaces. researchgate.net researchgate.net
Persistence Half-Life (Soil Surface)<1 to 3 yearsDefines the rate of degradation on surfaces exposed to sunlight and air. epa.gov
Persistence Half-Life (Soil Interior)up to 12 yearsIndicates very slow degradation once incorporated into the soil matrix. epa.gov

Biodiversity and Trophic Structure Alterations

The introduction and persistence of this compound, alongside other dioxins, can lead to significant alterations in the biodiversity and trophic structure of an ecosystem. These changes begin at the microbial level and can cascade up through the food web.

Impact on Microbial Communities

Soils are a primary reservoir for dioxins, exposing soil microorganisms to these persistent compounds. frontiersin.org Research has demonstrated that the diversity of microbial communities often varies inversely with the level of polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) contamination. frontiersin.org Studies of soils with a gradient of 2,3,7,8-TCDD contamination have revealed stark shifts in the bacterial community composition. nih.gov In highly contaminated areas, a notable increase in the phylum Firmicutes and a decrease in Acidobacteria and Bacteroidetes have been observed compared to uncontaminated forests. nih.gov

This pressure also leads to the selection of microorganisms capable of degrading these toxic compounds. In highly polluted soils, there is a greater presence of dioxin-degrading bacteria, such as species from the genera Arthrobacter, Rhodococcus, Pseudomonas, and Bacillus. frontiersin.orgnih.gov Further research has correlated an increased relative abundance of genera like Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium with the enhanced biodegradation of 2,3,7,8-TCDD in enrichment cultures. researchgate.net

Table 2: Observed Shifts in Soil Bacterial Phyla Along a TCDD Contamination Gradient

Habitat DescriptionRelative TCDD ConcentrationDominant Phyla ChangesKey Dioxin-Digesting Genera DetectedSource
Forest (Uncontaminated)None (S0)High Acidobacteria, BacteroidetesNot prominent nih.gov
Barren LandHigh (S1)Increase in Firmicutes; Decrease in Acidobacteria, BacteroidetesArthrobacter, Rhodococcus, Comamonadaceae, Bacillales nih.gov
GrasslandMedium (S2)Decrease in Firmicutes, Actinobacteria; Increase in Acidobacteria- nih.gov
Developing WoodsLow (S3)Community shifts toward pre-contamination state, but with lower overall diversity- nih.gov

Impact on Flora and Fauna

The influence of TCDD extends beyond the microbial world. Research has found that vegetation complexity is negatively associated with TCDD concentrations, indicating that high levels of contamination can inhibit the recovery and succession of plant communities. nih.gov

Due to their lipophilic nature, TCDD isomers bioaccumulate in the fatty tissues of organisms. nih.gov This process begins at the base of the food chain and can lead to biomagnification, where the concentration of the chemical increases in organisms at successively higher trophic levels. epa.govwikipedia.org The transfer of the compound from sediment to organisms is quantified using the Biota-Sediment Accumulation Factor (BSAF), which relates the lipid-normalized concentration in an organism to the organic-carbon-normalized concentration in the sediment. epa.gov For TCDD in fish, measured BSAF values have been shown to range from 0.03 to 0.30. epa.gov

Studies of contaminated aquatic ecosystems have documented the accumulation of TCDD in various species. For example, in a stream receiving effluent from a bleach-kraft paper mill, TCDD concentrations were found to be greatest in bowfin, particularly in the ovary of a gravid female (46.1 pg/g). oup.com However, a clear correlation between an organism's specific trophic position and its TCDD tissue concentration is not always apparent, suggesting complex species-specific differences in uptake and metabolism. oup.com The biomagnification of 2,3,7,8-TCDD has been clearly demonstrated in some food chains, such as from alewife to herring gulls in Lake Ontario, where the log biomagnification factor (BMF) was 1.51. epa.gov

Table 3: Bioaccumulation of TCDD Equivalents in Biota from a Contaminated Site (Rocky Mountain Arsenal) TCDD-EQ represents the total AhR-mediated activity of complex mixtures, expressed in terms of 2,3,7,8-TCDD equivalents.

SpeciesTissueMean TCDD-EQ Concentration (pg/g)Trophic LevelSource
Common CarpEggs0 - 8.5Primary/Secondary Consumer nih.gov
American KestrelEggs2.4 - 18Secondary/Tertiary Consumer nih.gov
Great Horned OwlLiver17 - 130Apex Predator nih.gov

Risk Assessment Methodologies in 1,2,3,8 Tetrachlorodibenzo P Dioxin Research

Toxic Equivalency Factor (TEF) Framework Development and Application

The Toxic Equivalency Factor (TEF) framework is a cornerstone of risk assessment for dioxins and dioxin-like compounds (DLCs). wikipedia.org This methodology allows for the expression of the toxicity of various congeners in terms of the most toxic form, 2,3,7,8-TCDD. wikipedia.org The TEF concept was developed to simplify risk assessment and regulatory control for complex mixtures of these compounds. wikipedia.org

Dioxins and DLCs, which include certain polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), are often found together in the environment. health.state.mn.usca.gov These compounds share a similar structure and a common mechanism of toxicity, primarily mediated through binding to the aryl hydrocarbon receptor (AhR). wikipedia.orgornl.gov However, their individual toxic potencies can vary significantly. wikipedia.org

The TEF approach operates on the principle of dose additivity, assuming that the combined toxic effect of a mixture of DLCs is the sum of the individual toxicities of its components. wikipedia.orgornl.gov This assumption is supported by in vivo studies that have shown results consistent with additivity for mixtures of dioxin-like compounds. nih.gov

The development of TEFs has a long history, with various systems being used over the years, including international and country-specific schemes. wikipedia.orgca.gov The World Health Organization (WHO) has played a key role in establishing consensus TEF values, which are now widely accepted and utilized globally. wikipedia.orgornl.gov

The derivation of TEF values is a meticulous process based on a comprehensive review of scientific data. wikipedia.org To be included in the TEF framework, a compound must meet several criteria, including structural similarity to PCDDs or PCDFs, the ability to bind to the AhR, the capacity to elicit AhR-mediated biochemical and toxic responses, and persistence and accumulation in the food chain. wikipedia.orgornl.gov

TEFs are consensus estimates derived from a database of Relative Potency (ReP) values. ornl.gov A ReP is determined from a single study and represents the ratio of the potency of a compound to that of the index chemical, which is typically 2,3,7,8-TCDD. ornl.gov For 2,3,7,8-TCDD, the TEF is, by definition, 1.0. wikipedia.orgornl.gov Other compounds are assigned TEF values that reflect their toxicity relative to 2,3,7,8-TCDD. health.state.mn.us For example, a congener with a TEF of 0.1 is considered one-tenth as toxic as 2,3,7,8-TCDD. epa.gov

The WHO expert panels periodically re-evaluate and update TEF values based on new scientific evidence. nih.govbundesumweltministerium.de For instance, in 2005, a WHO panel revised several TEF values and adopted a half-order-of-magnitude logarithmic scale for assigning them. nih.gov These updates reflect the ongoing research and evolving understanding of the toxicology of these compounds. bundesumweltministerium.de

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds

CompoundTEF
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD)1
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD)0.1
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD)0.1
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD)0.1
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD)0.01
Octachlorodibenzo-p-dioxin (OCDD)0.0003
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)0.1
1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)0.03
2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)0.3
1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF)0.1
1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF)0.1
1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF)0.1
2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF)0.1
1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF)0.01
1,2,3,4,7,8,9-Heptachlorodibenzofuran (1,2,3,4,7,8,9-HpCDF)0.01
Octachlorodibenzofuran (OCDF)0.0003
Dioxin-Like Polychlorinated Biphenyls (PCBs)
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)0.0001
3,4,4',5-Tetrachlorobiphenyl (PCB 81)0.0003
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.1
3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)0.03
Mono-ortho PCBs
2,3,3',4,4'-Pentachlorobiphenyl (PCB 105)0.00003
2,3,4,4',5-Pentachlorobiphenyl (PCB 114)0.00003
2,3',4,4',5-Pentachlorobiphenyl (PCB 118)0.00003
2',3,4,4',5-Pentachlorobiphenyl (PCB 123)0.00003
2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156)0.00003
2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157)0.00003
2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167)0.00003
2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189)0.00003

Source: Adapted from van den Berg et al., 2006 nih.gov

The primary application of TEFs is the calculation of Toxic Equivalents (TEQs) for mixtures of dioxin-like compounds. wikipedia.orghealth.state.mn.us The TEQ represents the total toxicity of a mixture as a single value, expressed as an equivalent concentration of 2,3,7,8-TCDD. health.state.mn.us

The calculation of TEQ is a straightforward process. health.state.mn.us First, the concentration of each individual dioxin-like congener in a sample is measured. health.state.mn.us Then, the concentration of each congener is multiplied by its corresponding TEF to yield the congener-specific Toxic Equivalent Concentration (TEC). cdc.gov Finally, the individual TECs are summed to obtain the total TEQ for the mixture. health.state.mn.uscdc.gov

Formula for Calculating TEQ: TEQ = Σ (Concentration of congener i × TEF of congener i) ornl.gov

This calculation allows risk assessors to evaluate the potential toxicity of complex environmental mixtures and compare them to health guidelines established for 2,3,7,8-TCDD. cdc.govepa.gov The TEQ value effectively represents the amount of 2,3,7,8-TCDD that would be required to produce the same toxic effect as the mixture. health.state.mn.us

While the TEF/TEQ methodology is a valuable tool, it has several limitations. The approach assumes dose additivity and does not account for potential synergistic or antagonistic interactions between compounds in a mixture. ornl.gov Furthermore, the TEFs are typically derived from oral exposure studies in animals, and their applicability to other routes of exposure, such as inhalation, may be limited in some situations. ornl.gov

The TEF values themselves are point estimates and are associated with a degree of uncertainty. wikipedia.org The predictive value of TEFs could be improved by incorporating the relative sensitivity of human cells compared to the rodent models from which many TEFs are estimated. nih.gov Additionally, the current TEF scheme is primarily intended for estimating risks from oral ingestion, and its application to body burden measurements in blood or adipose tissue has certain caveats. nih.gov

Advancements in the methodology include the development of probabilistic approaches to better describe the uncertainty associated with TEFs. nih.gov There is also ongoing research into developing "systemic" TEFs for blood and adipose tissue to provide a more accurate assessment of body burden. nih.gov The WHO continues to re-evaluate TEFs as new data become available, ensuring that the methodology remains current with the latest scientific understanding. bundesumweltministerium.deresearchgate.net

Biologically-Based Dose-Response Modeling for 1,2,3,8-Tetrachlorodibenzo-p-dioxin

Biologically-based dose-response (BBDR) models represent a more sophisticated approach to risk assessment than the TEF framework. These models aim to quantitatively describe the relationship between exposure, the dose delivered to target tissues, and the resulting biological response. oup.com For 2,3,7,8-TCDD, which is known to cause a range of effects including the induction of cytochrome P450 enzymes, BBDR models can help to understand the complex, and sometimes non-linear, dose-response relationships. nih.gov

For instance, some hepatic effects of TCDD exhibit U-shaped dose-response curves, which can be explained by the interplay of multiple underlying processes like mitosuppression, toxicity, and cell proliferation, each with its own dose-response relationship. nih.gov By modeling these underlying molecular and biochemical changes, it's possible to gain a more nuanced understanding of the risks at low levels of exposure. nih.gov

A recent development in this area is a dose-response modeling framework that quantitatively integrates a series of key biological events along a specific mode of action (MOA) for toxicity. nih.gov This approach involves identifying key quantifiable events (KQEs) in the pathway leading to an adverse outcome, such as liver tumors, and using benchmark dose (BMD) methodology to estimate the doses that trigger these events. nih.gov This allows for the characterization of a pathway dose-response relationship and the derivation of an MOA-based point of departure (POD) for risk assessment. nih.gov

Exposure Reconstruction and Modeling Approaches for this compound

Exposure reconstruction and modeling are essential for estimating human exposure to 1,2,3,8-TCDD from various environmental sources. These approaches often utilize multimedia transport and transformation models to predict the movement and fate of the compound in the environment.

The CalTOX model, for example, is a spreadsheet-based tool that assists in exposure and health-risk assessments for contaminated soils and adjacent environmental compartments like air and water. ca.gov It uses chemical-specific properties, environmental characteristics, and human exposure factors to estimate exposure through multiple pathways. ca.gov

Pharmacokinetic (PK) models are crucial for understanding the absorption, distribution, metabolism, and excretion of 1,2,3,8-TCDD in the body. cdc.gov These models can range from simple one-compartment models to more complex multi-compartment physiologically based pharmacokinetic (PBPK) models. nih.gov

PBPK models for dioxins have been developed for various species, including humans, and can account for different physiological states. semanticscholar.org A notable example is the Concentration- and Age-Dependent Model (CADM) for TCDD, which has been used to predict tissue concentrations at different exposure levels and has successfully reproduced data from the National Health and Nutrition Examination Survey (NHANES). nih.govnih.gov

A significant advancement in this area is the development of a human PBPK modeling framework for mixtures of dioxin-like compounds. semanticscholar.org This framework can accommodate an arbitrary number of congeners and accounts for shared biological processes, such as competition for binding to the AhR and CYP1A2. semanticscholar.org Such models are invaluable for understanding the complex toxicokinetics of real-world exposures to dioxin mixtures and for interpreting human biomonitoring data as part of a comprehensive risk assessment. nih.govsemanticscholar.org

Intermedia Transfer Factors (ITFs) in Multimedia Models

In the risk assessment of chemical compounds such as this compound (1,2,3,8-TCDD), understanding the movement and distribution of the substance within the environment is crucial. Multimedia models are computational tools designed to simulate the fate and transport of pollutants across various environmental compartments, including air, water, soil, and biota. nih.govepa.gov These models are essential for estimating potential human and ecological exposure to persistent organic pollutants (POPs) like dioxins. nih.gov A critical component of these models is the use of Intermedia Transfer Factors (ITFs).

ITFs are chemical- and physical-specific parameters that quantify the partitioning and movement of a chemical between different environmental media. ca.gov For instance, they describe how a chemical released into the atmosphere might be deposited onto soil and water surfaces, or how it might be taken up from the soil by plants. epa.gov These factors are derived from the physicochemical properties of the compound, such as its solubility in water, vapor pressure, and its tendency to bind to organic matter in soil and sediments. epa.govca.gov

Multimedia fate and transport models, such as the CalTOX model, utilize a set of ITFs to predict the concentration of a contaminant in various media over time. ca.gov The CalTOX model, for example, requires input data on the chemical-specific properties, the characteristics of the environmental landscape, and the exposure characteristics of the population being assessed. ca.gov The accuracy of these models is highly dependent on the quality of the ITF values used. These values are ideally determined through direct experimental measurements, but can also be estimated using quantitative-structure-activity-relationship (QSAR) methods when experimental data is unavailable. ca.gov

For 2,3,7,8-TCDD, a closely related and extensively studied dioxin isomer, a comprehensive set of ITFs has been developed for use in models like CalTOX. Given that 1,2,3,8-TCDD is an isomer with the same molecular weight and similar chemical structure, these values provide a strong reference for its environmental behavior.

Table 1: Intermedia Transfer Factors for TCDD used in the CalTOX Model

ParameterSymbolMean ValueCoefficient of Variation
Molecular Weight ( g/mol )MW322-
Henry's Law Constant (Pa·m³/mol)H2.51.5
Diffusion Coefficient in Pure Air (m²/d)Da0.390.11
Diffusion Coefficient in Pure Water (m²/d)Dw8.6 × 10⁻⁵0.11
Organic Carbon-Water (B12546825) Partition Coefficient (L/kg)Koc5.4 × 10⁶1.6
Biotransfer Factor in Plants Relative to Contaminant Concentration in Soil Pore Water (unitless)Kps0.340.20
Biotransfer Factor in Pasture and Leafy Vegetables Relative to Contaminant Concentration in Air (unitless)Kpa2.6 × 10⁴0.85
Biotransfer Factor in Milk Relative to Cattle-Diet Contaminant Intake (d/L)Bk4.5 × 10⁻³0.98
Biotransfer Factor in Meat Relative to Cattle-Diet Contaminant Intake (d/kg)Bt0.240.14
Biotransfer in Breast Milk Relative to Contaminant Intake by the Mother (d/kg)Bbmk0.92-
Bioconcentration Factor for Fish from Water (L/kg)Km5.4 × 10⁴-

Source: Adapted from a 1994 report on intermedia transfer factors for 2,3,7,8-TCDD. ca.gov

Detailed Research Findings

Research into the intermedia transfer of dioxins has highlighted several key processes that govern their environmental distribution. Due to their very low water solubility and high lipophilicity (tendency to dissolve in fats), dioxins like 1,2,3,8-TCDD strongly associate with organic matter. epa.govepa.gov This leads to their accumulation in soil, sediments, and biota. epa.govepa.gov

Atmospheric Deposition: A primary pathway for the distribution of dioxins is through atmospheric transport and subsequent deposition. epa.gov Once released into the air, these compounds can be transported over long distances before being deposited onto soil and water bodies through both wet (rain and snow) and dry deposition. epa.gov

Soil and Sediment Accumulation: In soil, TCDDs are highly persistent and tend to remain in the upper layers due to their strong binding to soil organic matter. epa.gov Similarly, in aquatic systems, the majority of TCDD is found associated with suspended particles and bottom sediments, which act as a major environmental sink. epa.govepa.gov The biota-sediment accumulation factor (BSAF) is a key parameter used to describe the accumulation of TCDD in organisms from sediment. epa.gov

Bioaccumulation and Biomagnification: The lipophilic nature of TCDDs drives their bioaccumulation in the fatty tissues of organisms. epa.govnih.gov This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.gov Biotransfer factors (BTFs), such as those for milk and meat shown in the table, are used in multimedia models to quantify the transfer of the chemical from an animal's diet into its tissues and products. ca.govrivm.nl

Modeling Approaches: Various multimedia models have been developed to simulate these complex processes. nih.govepa.govrsc.org Some models are designed for specific purposes, such as assessing risks from contaminated soils (e.g., CalTOX), while others are developed for understanding the global transport of POPs. ca.govrsc.org Advanced models may incorporate features like gas-particle partitioning in the atmosphere and transformations of the chemical in different media. nih.govyoutube.com

Advanced Research and Future Directions in 1,2,3,8 Tetrachlorodibenzo P Dioxin Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies, including genomics, proteomics, and metabolomics, is providing unprecedented insights into the molecular mechanisms of action of dioxins like 1,2,3,8-TCDD. These high-throughput approaches allow for a holistic view of the cellular and systemic responses to dioxin exposure.

Genomics and Transcriptomics: Studies have utilized microarray and RNA-sequencing technologies to investigate global gene expression changes following exposure to the closely related and highly toxic 2,3,7,8-TCDD. These studies have revealed that TCDD can alter the transcription of hundreds of genes. wikipedia.org In zebrafish ovaries, for instance, TCDD-induced transcriptional changes have been linked to endocrine disruption and reproductive toxicity. nih.gov Such research suggests that TCDD can interfere with crucial signaling pathways, including those involved in glucose and lipid metabolism, immune response, and the regulation of transcription. nih.gov Furthermore, gestational exposure to TCDD has been shown to cause multigenerational alterations in the expression of microRNAs (miRs) in the thymus of mice, affecting genes related to cell signaling, apoptosis, and immunosuppression. nih.gov

Proteomics: Proteomic analyses complement genomic data by identifying changes in protein expression and post-translational modifications. While specific proteomic studies on 1,2,3,8-TCDD are limited, research on other dioxins demonstrates the utility of this approach in identifying protein biomarkers of exposure and effect.

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in biological systems. Studies integrating transcriptomics and metabolomics have begun to unravel the modes of action of 2,3,7,8-TCDD in human liver cells (HepG2). core.ac.uk Research has also shown that activation of the Aryl Hydrocarbon Receptor (AhR) by TCDD can dose-dependently shift the gut microbiome and enrich for mevalonate-dependent isoprenoid biosynthesis pathways. mdpi.com These findings highlight the complex interplay between dioxin exposure and metabolic function.

The integration of these omics technologies provides a powerful systems biology approach to understanding the multifaceted interactions of 1,2,3,8-TCDD with biological systems.

Computational Chemistry and Molecular Dynamics Simulations of AhR Interaction

The biological effects of 1,2,3,8-TCDD are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. wikipedia.orgnih.gov Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly important tools for studying this interaction at an atomic level.

These in-silico approaches allow researchers to model the binding of different dioxin congeners, including 1,2,3,8-TCDD, to the AhR. By simulating the dynamic behavior of the ligand-receptor complex, scientists can predict binding affinities and understand the structural basis for the activation of the AhR signaling pathway. The ligand-bound AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein, which then binds to specific DNA sequences known as aryl hydrocarbon-response elements (AHREs), initiating changes in gene transcription. nih.govnih.gov

MD simulations can help to elucidate why some ligands, like TCDD, are persistent and potent activators of the AhR, leading to sustained downstream signaling, while other molecules act as weaker or transient agonists. nih.gov These computational models are invaluable for predicting the potential activity of less-studied congeners and for designing molecules that might modulate AhR activity for therapeutic purposes. In-silico methods have been used to correlate candidate regulatory motifs with observed changes in gene expression, providing deeper insight into the molecular mechanisms of TCDD-induced toxicity. nih.gov

Development of Novel Remediation Technologies

The persistence of 1,2,3,8-TCDD in the environment necessitates the development of effective and economically viable remediation technologies. Research is ongoing to improve existing methods and develop novel approaches for cleaning up contaminated soil, sediment, and water.

Thermal Technologies: Incineration at high temperatures (above 1200°C) is an effective method for destroying dioxins. clu-in.org Other thermal-based techniques include thermal desorption, which vaporizes dioxins from contaminated media, and vitrification, which traps contaminants in a glassy matrix. clu-in.org A large-scale cleanup at the Bien Hoa Airport in Vietnam successfully used thermal desorption to treat nearly 95,000 cubic meters of contaminated soil. clu-in.org

Bioremediation: This approach uses microorganisms, such as fungi and bacteria, to break down dioxins. Studies have identified specific strains, like the fungus Penicillium sp. QI-1, capable of degrading 2,3,7,8-TCDD. nih.gov Research has also explored the potential of organohalide-respiring bacteria, such as Dehalococcoides mccartyi, to dechlorinate dioxins in anoxic environments. clu-in.org Bioremediation is considered an attractive, less energy-intensive option, though its field applicability is still under assessment. clu-in.org

Other Novel Technologies:

Soil Washing: This technique has shown high removal efficiency (66-99%) at a reasonable cost, though the disposal of the resulting contaminated solution remains a challenge. clu-in.org

Activated Carbon Application: Adding activated carbon to soil and sediment can help mitigate the bioavailability of dioxins, reducing their entry into the food chain. clu-in.org

Advanced Oxidation Processes (AOPs): These processes are considered a fully demonstrated technology for treating water contaminated with related compounds like 1,4-dioxane (B91453) and hold promise for TCDD remediation. itrcweb.org

Photodegradation: The use of ultraviolet light to break down dioxins is another area of active research. clu-in.org

Below is a table summarizing various remediation technologies for dioxin-contaminated sites.

Technology CategorySpecific MethodDescriptionStatus
Thermal Treatment IncinerationHigh-temperature destruction of dioxins.Effective, but energy-intensive and can have public opposition. clu-in.orgclu-in.org
Thermal DesorptionLower temperatures are used to vaporize dioxins for collection and treatment.Fully demonstrated and used in large-scale cleanups. clu-in.orgitrcweb.org
VitrificationHigh temperatures melt the soil into a glass-like solid, trapping contaminants.Primarily a stabilization technique. clu-in.org
Bioremediation Fungal DegradationUses fungi like white-rot fungi to break down dioxins.Research has identified capable fungal strains. nih.gov
Bacterial DechlorinationEmploys bacteria that can remove chlorine atoms from dioxin molecules under anoxic conditions.Promising research with specific bacterial species identified. clu-in.org
Physicochemical Treatment Soil WashingUses liquids to scrub contaminants from soil.High removal efficiency but generates contaminated wastewater. clu-in.org
Activated CarbonBinds dioxins in soil and sediment, reducing bioavailability.A promising mitigation strategy. clu-in.org
Advanced Technologies PhotodegradationUses UV light to break down the chemical structure of dioxins.Researched and tested. clu-in.org
Advanced OxidationGenerates highly reactive hydroxyl radicals to destroy contaminants.Demonstrated for other persistent organic pollutants. itrcweb.org

Global Monitoring and Temporal Trend Analysis of 1,2,3,8-Tetrachlorodibenzo-P-dioxin Levels

Monitoring the levels of 1,2,3,8-TCDD and other dioxins in various environmental and biological matrices is essential for assessing human exposure and the effectiveness of regulatory actions. Long-term studies have analyzed temporal trends, revealing changes in dioxin concentrations over several decades.

For example, a Swedish study tracking dioxin levels in mothers' milk from 1972 to 2011 showed a significant decrease in the concentrations of several dioxin congeners, including 2,3,7,8-TCDD. researchgate.net This decline is largely attributed to the cessation of manufacturing of certain chlorinated chemicals and stricter controls on industrial emissions. clu-in.org Similar downward trends in TCDD body burden have been observed in the general population over the past three decades. nih.gov

Despite these decreases, dioxins are still widespread in the environment. nih.gov Global monitoring programs, such as those analyzing human serum, provide valuable data on background exposure levels. The U.S. National Health and Nutrition Examination Survey (NHANES) has been instrumental in tracking TCDD levels in the American population. researchgate.net Data from a 2001 study of Korean Vietnam veterans showed a mean serum TCDD level of 1.2 parts per trillion (ppt). nih.gov These monitoring efforts are crucial for identifying potential hotspots of contamination and for informing public health policies.

The table below shows representative data on temporal trends of TCDD from a study in Sweden.

YearMean Concentration of 2,3,7,8-TCDD in Mothers' Milk (pg/g fat)
~1972>20
~1980~15
~1990~7
~2000~3
~2010<2
Data derived from graphical representations in a study on mothers' milk from Stockholm. researchgate.net

Refinement of Isomer-Specific Research Techniques for Dioxin Congeners

Dioxins comprise a large family of 210 related compounds, or congeners, which differ in the number and position of their chlorine atoms. nih.gov The biological activity of these congeners varies significantly, making isomer-specific analysis critically important. 1,2,3,8-TCDD is one of 22 tetrachlorodibenzo-p-dioxin isomers.

The gold standard for dioxin analysis is gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). nih.gov This technique allows for the separation of individual congeners and their highly sensitive and specific detection, even at trace levels (parts per quadrillion). nih.gov

Recent advancements in analytical chemistry continue to refine these methods:

Tandem Mass Spectrometry (MS/MS): This technique enhances selectivity and reduces chemical interference, providing more robust and reliable quantification. nih.gov

Time-of-Flight Mass Spectrometry (TOFMS): TOFMS offers high mass accuracy and resolution, which is beneficial for identifying unknown compounds and for comprehensive screening. nih.gov

Improved Sample Preparation: Research focuses on developing more efficient and automated cleanup procedures to remove interfering compounds from complex sample matrices like soil, sediment, and biological tissues. nih.govnih.gov

These refined analytical techniques are essential for accurately assessing the contribution of individual congeners like 1,2,3,8-TCDD to the total dioxin-like activity of a sample. acs.orgresearchgate.net They are also vital for source apportionment studies, which aim to identify the origins of dioxin contamination in the environment. osti.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 1,2,3,8-TCDD in environmental matrices?

  • Methodology : Use EPA Method 613 as a foundational protocol, which employs gas chromatography-mass spectrometry (GC-MS) for dioxin analysis. This method specifies extraction using organic solvents (e.g., toluene), cleanup via silica gel columns, and quantification with high-resolution MS to distinguish isomers .
  • Validation : Cross-reference with NIST Standard Reference Data (e.g., molecular weight: 321.96 g/mol, CAS RN 40581-94-0) to confirm structural identity and purity . Environmental samples should include matrix-specific recovery tests to account for interferences .

Q. How does the environmental stability of 1,2,3,8-TCDD compare to other dioxin congeners under UV exposure?

  • Experimental Design : Conduct photodegradation studies using simulated sunlight and monitor degradation products via LC-MS/MS. Evidence shows that 1,2,3,8-TCDD is a photoproduct of triclosan derivatives, with yields ranging 0.5–3% under controlled conditions .
  • Key Factors : Measure half-life in aqueous vs. lipid-rich environments, as solubility in organic solvents (e.g., nonane) influences degradation rates .

Q. What are the primary pathways for 1,2,3,8-TCDD formation in industrial processes?

  • Synthesis Context : While 1,2,3,8-TCDD is not intentionally manufactured, it arises as a byproduct during chlorination of phenolic compounds or incineration of chlorinated waste. Laboratory synthesis involves Ullmann coupling of chlorinated precursors under alkaline conditions .
  • Mitigation Strategies : Optimize reaction temperatures (< 300°C) and catalytic systems to minimize unintended dioxin formation .

Advanced Research Questions

Q. How can 1,2,3,8-TCDD serve as a non-toxic analog in mechanistic studies of dioxin toxicity?

  • Rationale : Unlike 2,3,7,8-TCDD, 1,2,3,8-TCDD lacks affinity for the aryl hydrocarbon receptor (AhR), making it suitable for studying non-AhR-mediated toxicity or environmental transport without confounding effects .
  • Experimental Application : Use 1,2,3,8-TCDD in soil-water partitioning experiments to model mobility of dioxins. Studies show its log Kow (octanol-water coefficient) is ~6.5, similar to toxic congeners, enabling predictive modeling .

Q. What methodological challenges arise in reconciling conflicting toxicity data for dioxin-like compounds?

  • Data Contradictions : Exclude studies with non-AhR-mediated responses, non-mammalian models, or incomplete reference compound data (e.g., missing TCDD controls). The EPA TEF framework prioritizes in vivo mammalian studies with dose-response validation .
  • Statistical Adjustments : Apply linear regression to normalize interspecies variability, as seen in receptor-binding assays comparing rodent and human hepatocyte responses .

Q. How does 1,2,3,8-TCDD interact with co-contaminants like heavy metals in mixed exposure scenarios?

  • Synergistic Effects : Design co-exposure studies using in vitro models (e.g., rat hepatocytes) to assess CYP1A1 induction inhibition. For example, coexposure to mercury and 1,2,3,8-TCDD may alter oxidative stress markers, requiring dual-analyte LC-MS/MS protocols .
  • Modeling Tools : Use pharmacokinetic models (e.g., EPA’s Integrated Exposure Uptake Biokinetic Model) to predict bioaccumulation patterns in adipose tissue, referencing historical data from Missouri cohort studies .

Methodological Resources

  • Analytical Standards : Source 1,2,3,8-TCDD from certified suppliers (e.g., Kanto Reagents) at 50 µg/mL in nonane solution for environmental analyses .
  • Toxicity Benchmarks : Consult EPA/600/P-00/001Be for dose-response thresholds and species-specific adjustment factors (SAFs) .
  • Data Repositories : Access NIST Chemistry WebBook for spectral data (InChIKey: HGUFODBRKLSHSI-UHFFFAOYSA-N) and physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.